molecular formula C17H14ClN5S B2957942 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 890600-69-8

1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2957942
CAS No.: 890600-69-8
M. Wt: 355.84
InChI Key: ZBCPANWNAQATDZ-UHFFFAOYSA-N
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Description

The compound 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidine core fused to a pyrazol-5-amine moiety. Its structure includes a 4-chlorophenyl group at position 5 and a methyl group at position 6 of the thienopyrimidine ring, along with a 3-methyl substitution on the pyrazole ring. Thienopyrimidine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and kinase inhibition properties .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5S/c1-9-7-13(19)23(22-9)16-15-14(11-3-5-12(18)6-4-11)10(2)24-17(15)21-8-20-16/h3-8H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCPANWNAQATDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a thienopyrimidine core structure, which is significant for its biological activity. The presence of the 4-chlorophenyl and 3-methyl-1H-pyrazol-5-amine moieties contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC13H11ClN4S
Molecular Weight284.76 g/mol
CAS Number43088-67-1
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has been shown to inhibit specific kinases involved in oncogenic signaling pathways. For example, a related compound demonstrated low micromolar activity against the AKT2/PKBβ kinase, which is crucial in glioma malignancy. This inhibition correlated with reduced viability in glioblastoma cell lines and primary patient-derived neurospheres, indicating its potential as an anticancer agent .

Case Study: Glioblastoma Inhibition
A study screened several derivatives against glioma cells, revealing that one derivative showed potent inhibitory effects on tumor growth while exhibiting minimal toxicity to non-cancerous cells. This selectivity is critical for developing effective cancer therapies .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are linked to its ability to inhibit various inflammatory mediators. Studies suggest that thienopyrimidine derivatives can modulate pathways involved in inflammation, potentially leading to therapeutic applications in diseases characterized by chronic inflammation.

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cell proliferation and inflammatory responses.
  • Signal Transduction Modulation : By interacting with specific kinases such as AKT2, the compound may alter signaling pathways that lead to cancer cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a detailed comparison with structurally and functionally related analogs is provided below. Key differences in substitution patterns, pharmacological profiles, and synthetic approaches are highlighted.

Structural Analogues with Pyrazol-5-amine Moieties

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Structure: Lacks the thieno[2,3-d]pyrimidine core, retaining only the 4-chlorophenyl-substituted pyrazol-5-amine. Activity: Simpler analogs like this are often intermediates in drug discovery. Key Difference: The absence of the thienopyrimidine ring reduces molecular complexity and likely diminishes target specificity compared to the parent compound.

3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine Structure: Features a phenyl group instead of 4-chlorophenyl on the thienopyrimidine ring.

Thieno[2,3-d]pyrimidine Derivatives

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Structure: Combines thienopyrimidine with a coumarin-pyrazolo-pyridinone scaffold. Key Difference: The coumarin extension enhances π-conjugation and fluorescence but may reduce bioavailability due to increased molecular weight.

1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Structure: Replaces thienopyrimidine with a pyridazine ring and introduces dichlorophenyl/methoxyphenyl groups. Activity: Pyridazine derivatives are explored for kinase inhibition and antiproliferative effects .

Halogen-Substituted Analogues

1-(4-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine (618092-76-5) Structure: Retains the 4-chlorophenyl group but substitutes the thienopyrimidine with an M-tolyl group. Activity: Chlorophenyl groups are common in bioactive molecules for enhancing lipophilicity and target affinity . Key Difference: The M-tolyl group introduces steric bulk, which may hinder interactions with planar binding pockets.

Comparative Data Table

Compound Name Core Structure Key Substituents Reported Activities Reference ID
1-[5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine Thieno[2,3-d]pyrimidine 4-Chlorophenyl, 6-methyl, 3-methyl Anticancer (theoretical)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Pyrazole 4-Chlorophenyl, 1-methyl Antimicrobial, anti-inflammatory
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thienopyrimidine + coumarin Phenyl, chromeno-pyridinone Fluorescence, anticancer
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine Pyridazine Dichlorophenyl, methoxyphenyl Kinase inhibition (theoretical)

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed thienopyrimidine intermediate with a pyrazol-5-amine, analogous to methods using FeCl3-SiO2 catalysts for related heterocycles .
  • Thienopyrimidine’s planar structure may facilitate intercalation or kinase binding .
  • Safety and Optimization : Halogenated analogs may pose metabolic challenges (e.g., CYP450 interactions), necessitating further ADMET profiling.

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